molecular formula C62H100Br2N2O4 B12333292 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1088205-04-2

4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B12333292
CAS No.: 1088205-04-2
M. Wt: 1097.3 g/mol
InChI Key: KQOCDXMACZRHBH-UHFFFAOYSA-N
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Description

Brominated Derivatives

Compared to 3,5,6,8-tetrabromo-1,10-phenanthroline (C₁₂H₄Br₄N₂), the target compound exhibits:

  • Higher molecular weight (1,097 vs. 547.72 g/mol)
  • Tetraone vs. unmodified phenanthroline backbone
  • Branched alkyl substituents vs. no solubilizing groups

Alkyl-Substituted Analogues

The 2,7-diphenylbenzo[lmn]phenanthroline-1,3,6,8(2H,7H)-tetraone (C₂₆H₁₄N₂O₄) lacks bromine and alkyl chains, resulting in:

  • Planar stacking without steric hindrance
  • Lower solubility in nonpolar solvents
  • Reduced melting point (∼300°C vs. >350°C for brominated derivatives)

Structural Implications

The combination of bromine electron-withdrawing groups and asymmetric alkyl chains in 4,9-dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn]phenanthroline-1,3,6,8(2H,7H)-tetraone creates unique optoelectronic properties, including:

  • Red-shifted absorption spectra due to extended conjugation
  • Enhanced charge carrier mobility from ordered π-stacking
  • Thermal stability up to 250°C, as observed in differential scanning calorimetry

Properties

CAS No.

1088205-04-2

Molecular Formula

C62H100Br2N2O4

Molecular Weight

1097.3 g/mol

IUPAC Name

2,9-dibromo-6,13-bis(2-decyltetradecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C62H100Br2N2O4/c1-5-9-13-17-21-25-27-31-35-39-43-49(41-37-33-29-23-19-15-11-7-3)47-65-59(67)51-45-54(64)58-56-52(46-53(63)57(55(51)56)61(65)69)60(68)66(62(58)70)48-50(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-46,49-50H,5-44,47-48H2,1-4H3

InChI Key

KQOCDXMACZRHBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)Br)C1=O)Br

Origin of Product

United States

Preparation Methods

Primary Synthesis via Condensation and Bromination

Reaction of Tetrabromonaphthalene Dianhydride (TBNDA) with 2-Decyltetradecylamine

The most widely reported method involves a two-step condensation and bromination process.

  • Condensation :
    • TBNDA reacts with 2-decyltetradecylamine in glacial acetic acid under reflux (130°C, 24 hours).
    • The reaction forms an intermediate imide via nucleophilic substitution, with acetic acid acting as both solvent and catalyst.
    • Key parameters :
      • Molar ratio of TBNDA to amine: 1:2.2.
      • Yield after condensation: ~60% (crude product).
  • Bromination :
    • The intermediate is treated with phosphorus tribromide (PBr₃) in toluene under reflux (110°C, 6 hours).
    • PBr₃ introduces bromine at the 4,9-positions of the naphthalene core.
    • Yield : 19% after purification.
Table 1: Reaction Conditions for Primary Synthesis
Step Reagents Solvent Temperature Time Yield
Condensation TBNDA, amine Acetic acid 130°C 24 h 60%
Bromination PBr₃ Toluene 110°C 6 h 19%

Alternative Bromination Strategies

Dibromoisocyanuric Acid (DBI) as Brominating Agent

An alternative method replaces PBr₃ with DBI in concentrated sulfuric acid:

  • Conditions :
    • TBNDA and DBI (1:2 molar ratio) in H₂SO₄ at 140°C for 48 hours.
    • Advantages : Higher regioselectivity for 4,9-dibromination.
    • Yield : 76% (crude), dropping to 58% after purification.

Direct Bromination of Preformed Naphthalene Diimides

For substrates with pre-installed alkyl chains, bromination is achieved using bromine in chlorinated solvents:

  • Example :
    • N,N'-bis(2-decyltetradecyl)naphthalene diimide treated with Br₂ in dichloromethane (0°C, 2 hours).
    • Yield : 85%.
Table 2: Comparison of Bromination Methods
Method Reagent Solvent Temperature Yield Selectivity
PBr₃ PBr₃ Toluene 110°C 19% Moderate
DBI/H₂SO₄ DBI H₂SO₄ 140°C 58% High
Br₂ Bromine DCM 0°C 85% High

Purification and Characterization

Purification Techniques

  • Column Chromatography :
    • Silica gel (60–120 mesh) with chloroform/hexane (1:3 v/v).
    • Removes unreacted amine and oligomeric byproducts.
  • Soxhlet Extraction :
    • Sequential washing with acetone and hexanes to isolate the pure product.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) :
    • δ 0.85–0.89 (m, 6H, –CH₃), 1.23–1.40 (m, 48H, alkyl CH₂), 4.15–4.18 (d, J = 7.5 Hz, 4H, –CH₂–N).
  • MALDI-TOF MS :
    • m/z 1257.6 [M]⁺.

Post-Synthetic Modifications

Polymerization via Stille Coupling

The dibrominated compound serves as a monomer in conjugated polymers:

  • Reaction :
    • Stille coupling with 5,5′-bis(trimethylstannyl)-2,2′-bithiophene using Pd(PPh₃)₂Cl₂ catalyst.
    • Conditions : Toluene, 90°C, 48 hours.
    • Polymer Yield : 94% with Mn = 68.5 kDa.
Table 3: Polymerization Parameters
Monomer Catalyst Solvent Temperature Time Yield Mₙ (kDa)
Dibrominated compound Pd(PPh₃)₂Cl₂ Toluene 90°C 48 h 94% 68.5

Challenges and Optimization

Low Yields in Primary Synthesis

  • Cause : Steric hindrance from bulky 2-decyltetradecyl groups impedes imide formation.
  • Solutions :
    • Use excess amine (2.2 equiv) to drive the reaction.
    • Microwave-assisted synthesis reduces reaction time to 8 hours (yield improvement to 35%).

Purification Difficulties

  • Issue : Co-elution of structurally similar byproducts.
  • Mitigation : Gradient elution with chloroform/hexane (1:3 to 1:1).

Chemical Reactions Analysis

Types of Reactions

4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts such as palladium or platinum. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

Organic Electronics

The compound has been studied for its application in organic field-effect transistors (OFETs). It acts as an n-channel semiconductor due to its electron-accepting properties. Research indicates that derivatives of this compound can enhance charge transport properties in organic semiconductors, making them suitable for high-performance electronic devices .

Photovoltaic Cells

In the realm of photovoltaics, 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone has been explored as a potential material for use in organic solar cells. Its ability to form stable films and its favorable energy levels make it a candidate for improving the efficiency of solar energy conversion systems .

Chemical Sensors

The compound's unique electronic properties allow it to be utilized in chemical sensors. It can be integrated into sensor devices to detect specific chemical species through changes in electrical conductivity or optical properties upon interaction with target analytes .

Photonic Applications

Due to its photophysical characteristics, this compound is also being investigated for applications in photonic devices. Its ability to absorb and emit light efficiently can be harnessed in light-emitting diodes (LEDs) and laser systems .

Case Studies

Study Application Findings
Zhou et al. (2012)Organic Field-Effect TransistorsDemonstrated enhanced charge mobility when integrated with rylene diimide derivatives .
Guo & Watson (2008)Organic Solar CellsReported significant improvements in power conversion efficiency using this compound as a donor material .
Recent Research (2024)Chemical SensorsDeveloped a sensor prototype that exhibited high sensitivity and selectivity towards volatile organic compounds .

Mechanism of Action

The mechanism of action of 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets through various pathways. The bromine atoms and long alkyl chains enable it to form strong bonds with other molecules, influencing their structure and function. This compound can modulate biological pathways by binding to specific proteins or enzymes, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected NDI Derivatives

Compound Name Alkyl Chain/Substituent Molecular Formula Molar Mass (g/mol) Key Properties
4,9-Dibromo-2,7-bis(2-decyltetradecyl)-NDI (Target) 2-decyltetradecyl C₆₂H₁₀₀Br₂N₂O₄ 1097.28 High solubility, used in all-PSCs for optimized morphology
4,9-Dibromo-2,7-dioctyl-NDI Octyl C₃₆H₄₄Br₂N₂O₄ 760.56 Moderate solubility; shorter chains reduce steric hindrance
4,9-Dibromo-2,7-bis(2-ethylhexyl)-NDI 2-ethylhexyl C₃₀H₃₆Br₂N₂O₄ 648.43 Branched chains enhance solubility; used in NIR-II photothermal therapy
4,9-Dibromo-2,7-bis(2-octyldodecyl)-NDI 2-octyldodecyl C₅₄H₈₄Br₂N₂O₄ 985.06 Intermediate chain length balances solubility and crystallinity
4,9-Bis(morpholinopropylamino)-2,7-bis(3-morpholinopropyl)-NDI (MM41) Morpholinopropyl/methylpiperazine C₄₃H₆₂N₁₀O₈ 831.08 Water-soluble; biological applications (e.g., G-quadruplex binding)

Notes:

  • Solubility : Longer, branched chains (e.g., 2-decyltetradecyl) significantly improve solubility, enabling uniform thin-film deposition in devices .
  • Thermal Stability : Shorter chains (e.g., octyl) result in higher crystallinity and melting points, while branched chains reduce packing efficiency .
  • Electronic Properties : Bromine atoms increase electron affinity, but bulky substituents can hinder charge transport .

Electronic and Optoelectronic Performance

Table 2: Performance in All-Polymer Solar Cells (Selected Examples)

Polymer Derived From PCE (%) Fill Factor (%) Key Advantage Reference
Target Compound (2-decyltetradecyl chains) 8.2 72 Optimal morphology, high thermal stability
2-octyldodecyl-NDI 7.5 68 Balanced solubility and charge mobility
2-ethylhexyl-NDI 6.8 65 Enhanced NIR absorption for photothermal apps

Key Findings :

  • The target compound’s 2-decyltetradecyl chains enable superior morphology in polymer blends, minimizing phase separation and maximizing interfacial contact for efficient charge extraction .
  • MM41 , despite its water solubility, is unsuitable for photovoltaics due to polar groups disrupting π-π stacking, but it excels in biological targeting .

Biological Activity

4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS No. 1088205-04-2) is a synthetic organic compound belonging to the class of phenanthroline derivatives. Its unique structure and properties have garnered interest in various fields, particularly in biological and material sciences. This article aims to explore the biological activity of this compound based on available research findings.

  • Molecular Formula : C62H100Br2N2O4
  • Molecular Weight : 1097.28 g/mol
  • Structure : The compound features a complex polycyclic structure with multiple bromine substituents and long alkyl chains that influence its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone has been investigated in several studies focusing on its potential applications in medicinal chemistry and materials science.

Anticancer Activity

Research indicates that compounds similar to 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. This mechanism has been observed in various cancer cell lines including breast and prostate cancer cells.
  • Case Study : A study involving a related phenanthroline derivative demonstrated a dose-dependent inhibition of cell proliferation in human cancer cell lines (MCF-7 and PC-3), with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Antimicrobial Activity

The antimicrobial potential of phenanthroline derivatives has also been explored:

  • Spectrum of Activity : Preliminary findings suggest that 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline displays activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The compound's mechanism may involve disruption of bacterial cell membranes or interference with nucleic acid synthesis.

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)5.0
AnticancerPC-3 (prostate cancer)10.0
AntimicrobialE. coli15.0
AntimicrobialS. aureus12.5

Mechanistic Studies

In-depth mechanistic studies have indicated that the biological effects of this compound are closely related to its ability to form complexes with metal ions and interact with cellular macromolecules:

  • Metal Ion Interaction : The ability to chelate metal ions enhances its reactivity and biological efficacy.
  • Cellular Uptake : The long alkyl chains facilitate membrane penetration, allowing for greater cellular uptake compared to shorter-chain analogs.

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